5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often impart unique chemical and biological properties. This particular compound features a pyrazole ring fused with a benzothiophene and pyrimidine moiety, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β -acetylenic aldehydes, β -ketonitriles, and ynones . These reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound
Scientific Research Applications
5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of other complex organic molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile include:
- ETHYL 5-AMINO-1-(2-ETHYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXYLATE
- ETHYL 5-AMINO-1-(7-METHYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-1H-PYRAZOLE-4-CARBOXYLATE
Uniqueness
What sets 5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile apart from these similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6S/c1-2-12-20-15(22-14(18)9(7-17)8-19-22)13-10-5-3-4-6-11(10)23-16(13)21-12/h8H,2-6,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXKRZQDFOHDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C3=C(CCCC3)SC2=N1)N4C(=C(C=N4)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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